L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16540707
InChI: InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)
SMILES:
Molecular Formula: C16H16F3N3O6
Molecular Weight: 403.31 g/mol

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate

CAS No.:

Cat. No.: VC16540707

Molecular Formula: C16H16F3N3O6

Molecular Weight: 403.31 g/mol

* For research use only. Not for human or veterinary use.

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate -

Specification

Molecular Formula C16H16F3N3O6
Molecular Weight 403.31 g/mol
IUPAC Name 2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)
Standard InChI Key YRIWCIJNFHPHDB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate consists of two primary components:

  • L-Asparagine-AMC backbone: A peptide bond links the α-carboxyl group of L-asparagine to the 7-amino group of 4-methylcoumarin.

  • Trifluoroacetate counterion: The trifluoroacetic acid (TFA) salt stabilizes the compound and improves its solubility in polar solvents .

The molecular formula is C₁₆H₁₆F₃N₃O₆, with a molecular weight of 403.31 g/mol . The AMC group’s conjugated π-system (λₑₓ = 330–350 nm, λₑₘ = 390–460 nm) undergoes a pronounced Stokes shift upon proteolytic cleavage, increasing fluorescence intensity by ~700-fold .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number115047-90-0
Molecular FormulaC₁₆H₁₆F₃N₃O₆
Molecular Weight403.31 g/mol
Purity≥97%
Storage Conditions-20°C, desiccated
SolubilityDMSO, ethanol, aqueous buffers

Synthesis and Characterization

Synthetic Pathway

The compound is synthesized via a two-step process:

  • Coupling Reaction: L-Asparagine is activated using carbodiimide reagents (e.g., EDCl) and coupled to 7-amino-4-methylcoumarin in anhydrous dimethylformamide (DMF).

  • Salt Formation: The product is treated with trifluoroacetic acid to form the stable trifluoroacetate salt, which is purified via reversed-phase HPLC .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Confirms the structure through characteristic peaks for the coumarin aromatic protons (δ 6.8–7.8 ppm) and asparagine backbone.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 403.31 .

  • High-Performance Liquid Chromatography (HPLC): Ensures ≥97% purity using a C18 column and UV detection at 316 nm .

Mechanism of Action in Enzymatic Assays

Fluorogenic Substrate Design

The AMC group’s fluorescence is quenched when bound to L-asparagine due to intramolecular charge transfer. Proteolytic cleavage by aminopeptidases (e.g., leucine aminopeptidase) releases free AMC, restoring fluorescence (λₑₘ = 460 nm) . This allows kinetic monitoring of enzyme activity via plate readers or fluorometers.

Kinetic Parameters

  • Michaelis Constant (Kₘ): Varies by enzyme but typically ranges from 10–100 µM for aminopeptidases.

  • Turnover Number (k꜀ₐₜ): Dependent on enzyme-substrate affinity, often measured in tandem with Kₘ to calculate catalytic efficiency (k꜀ₐₜ/Kₘ) .

Applications in Biochemical Research

Enzyme Activity Profiling

The substrate is used to:

  • Identify inhibitors or activators of aminopeptidases in drug discovery .

  • Characterize enzyme specificity by comparing cleavage rates across homologs.

Diagnostic Assay Development

In clinical settings, it enables:

  • Detection of protease biomarkers for cancers (e.g., prostate-specific antigen) .

  • High-throughput screening for genetic disorders affecting proteolytic pathways .

Cellular Imaging

Conjugation to cell-penetrating peptides allows visualization of intracellular protease activity in real time, aiding studies of apoptosis and autophagy .

Comparative Analysis with Related Substrates

Table 2: Fluorogenic Substrates for Protease Detection

SubstrateTarget Enzymeλₑₓ/λₑₘ (nm)Applications
L-Ala-AMCL-Ala aminopeptidase330/390Bacterial enzyme studies
L-Arg-AMCTrypsin-like proteases340/440Blood coagulation assays
L-Asp-AMC (this compound)Asparagine-specific proteases350/460Drug development, diagnostics

This compound’s specificity for asparagine residues distinguishes it from alanine- or arginine-targeting substrates, enabling precise probing of unique enzymatic pathways .

Future Directions and Innovations

Multiplex Assay Integration

Combining L-Asp-AMC with substrates for other proteases (e.g., caspase-3) could enable parallel monitoring of multiple enzymatic activities in single-cell assays .

Nanotechnology Applications

Encapsulation in lipid nanoparticles may enhance delivery to specific tissues, improving in vivo imaging of protease activity in tumors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator